molecular formula C19H18FN3O4S B10915888 Methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10915888
M. Wt: 403.4 g/mol
InChI Key: CATJESUYCZBFNM-UHFFFAOYSA-N
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Description

Methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.

    Addition of the Methoxypropyl Group: The methoxypropyl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(2-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
  • Methyl 7-(2-bromophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
  • Methyl 7-(2-iodophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Uniqueness

The uniqueness of methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate lies in its fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. This makes it distinct from its chloro, bromo, and iodo analogs, which may exhibit different behaviors in chemical reactions and biological systems.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 7-(2-fluorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H18FN3O4S/c1-26-9-5-8-23-16-15(17(24)22-19(23)28)12(18(25)27-2)10-14(21-16)11-6-3-4-7-13(11)20/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,22,24,28)

InChI Key

CATJESUYCZBFNM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3F)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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